molecular formula C6H5ClIN B130401 3-Chloro-2-iodoaniline CAS No. 70237-25-1

3-Chloro-2-iodoaniline

Cat. No. B130401
CAS RN: 70237-25-1
M. Wt: 253.47 g/mol
InChI Key: NNVUXUJYVIVRKU-UHFFFAOYSA-N
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Description

3-Chloro-2-iodoaniline is a halogenated aniline derivative, which is a compound containing an amine group attached to a benzene ring that is substituted with chlorine and iodine atoms at specific positions. This compound is of interest due to its potential as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of halogenated anilines can be achieved through various methods. For instance, the synthesis of 3-chloro- and 3,3-dichloro-2-oxindoles, which are structurally related to 3-chloro-2-iodoaniline, has been developed using hypervalent iodine-mediated chlorooxidation. This method involves the transformation of indoles into chlorinated oxindoles under mild conditions, demonstrating the utility of hypervalent iodine reagents in halogenation reactions . Additionally, the synthesis of 2-chloro-3-iodopyridine from 2-chloro-3-pyridinamine through diazotization and iodination processes indicates a possible route for the synthesis of related compounds, such as 3-chloro-2-iodoaniline, by adapting the halogenation steps .

Molecular Structure Analysis

The molecular structure of halogenated anilines can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of 3-chloroanilinium nitrate and perchlorate salts have been determined, revealing the formation of anionic layers and hydrogen bonding interactions with the protonated amine group . These structural insights can be extended to understand the molecular geometry and intermolecular interactions of 3-chloro-2-iodoaniline.

Chemical Reactions Analysis

Halogenated anilines can participate in various chemical reactions due to the presence of reactive halogen atoms and the amine group. The reactivity of iodine and chlorine substituents in such compounds can be exploited in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For instance, 3-iodo-4H-pyran-4-ones, which share the iodine substituent with 3-chloro-2-iodoaniline, have been used to synthesize pyridones and thiopyridones . This indicates that 3-chloro-2-iodoaniline could similarly undergo nucleophilic substitution reactions with amines or other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloro-2-iodoaniline can be inferred from related compounds. For example, the phase transitions and disorder of nitro substituents in 4-chloro-3-nitroaniline suggest that halogenated anilines may exhibit polymorphism and temperature-dependent structural changes . The synthesis of 3-chloro-4-iodoisoxazoles from 1-copper(I) alkynes indicates that halogenated anilines could be precursors in the formation of heterocyclic compounds . These properties are crucial for understanding the stability, reactivity, and potential applications of 3-chloro-2-iodoaniline.

Scientific Research Applications

Indole Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Iodoanilines are used in the synthesis of indole derivatives, which are widely found in natural products and have unique biological activities .
  • Methods of Application : The process involves a sequential Sonogashira reaction and cyclization reaction of various 2-iodoanilines and terminal alkynes in the presence of a palladium catalyst and tetrabutylammonium fluoride (TBAF). This gives the corresponding 2-substituted indoles in good yields .
  • Results or Outcomes : The reaction proceeds to give 2-butyl-1-(methylsulfonyl)indole (2a) in 67% yield .

Nonlinear Optical Properties Study

  • Scientific Field : Optical and Quantum Electronics
  • Application Summary : Aniline and its halogenated derivatives, including 2, 5-di-fluoro (DFA), 2, 5-di-chloro (DCA), 2, 5-di-bromo (DBA), para-fluoro (PFA), para-chloro (PCA), and para-bromo (PBA), are investigated for their spectroscopic and nonlinear optical properties .
  • Methods of Application : The finite field approach is employed to determine their first (β) and second (γ) hyperpolarizabilities. Spectroscopic characterizations, including geometrical parameters, vibrational and electronic absorption spectra, molecular orbital analysis, and electronic properties, are reported .
  • Results or Outcomes : Aniline and its substituents exhibited greater responsiveness to the first hyperpolarizability than the second, with variations depending on the method and basis set. DBA, DFA, and PCA showed an enhanced response to the first hyperpolarizability compared to other substituents and aniline .

Synthesis of Anilines

  • Scientific Field : Organic Chemistry
  • Application Summary : Anilines, including 3-Chloro-2-iodoaniline, are used in the synthesis of various organic compounds. They can be carbonylated to produce pentacyclic compounds .
  • Methods of Application : The process involves a series of reactions, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .
  • Results or Outcomes : The synthesis of anilines provides a wide range of organic compounds with diverse structures and properties .

Indole Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : Anilines, including 3-Chloro-2-iodoaniline, can be used in the synthesis of indoles, pyrroles, and carbazoles .
  • Methods of Application : The process involves a series of reactions, including reductive cyclization of o-phenylenediamines with CO2, aerobic dehydrogenation of 3° indolines, and reactions of indoles with ketones .
  • Results or Outcomes : The synthesis of indoles, pyrroles, and carbazoles provides a wide range of organic compounds with diverse structures and properties .

Decarboxylative Iodination

  • Scientific Field : Organic Chemistry
  • Application Summary : A practical route to 2-iodoanilines has been developed via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen .
  • Methods of Application : The process involves the decarboxylative iodination of readily available anthranilic acids with inexpensive KI and I2 as halogen donors under transition-metal-free and base-free conditions .
  • Results or Outcomes : A series of highly regioselective 2-iodoanilines was obtained in satisfactory to good yields (of up to 90%) .

Synthesis of Pentacyclic Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Iodoaniline is an aromatic amine that can be carbonylated to produce pentacyclic compounds .
  • Methods of Application : The process involves the carbonylation of 2-iodoaniline .
  • Results or Outcomes : The synthesis results in the formation of pentacyclic compounds .

Safety And Hazards

3-Chloro-2-iodoaniline is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-chloro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVUXUJYVIVRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612499
Record name 3-Chloro-2-iodoaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-iodoaniline

CAS RN

70237-25-1
Record name 3-Chloro-2-iodoaniline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-iodoaniline
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Record name 70237-25-1
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Synthesis routes and methods

Procedure details

To a stirred solution of 1-chloro-2-iodo-3-nitrobenzene (143-2; 1.4 g, 0.00490 mol) in ethanol (20 mL) was added stannous chloride dihydrate (5.5 g, 0.0245 mol) portion wise at 0° C. Reaction mixture was allowed to stir at 70° C. for 30 min. The reaction mixture was concentrated and diluted with ice cold water (150 mL) and PH was made slightly basic by addition of saturated aqueous sodium carbonate solution before being extracted with ethyl acetate (4×100 mL). The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ 7.048-7.008 (t, 8 Hz, 1H), 6.713-6.693 (dd, J=8, 8.8 Hz, 1H), 6.655-6.632 (dd, J=8.4, 9.2 Hz, 1H), 5.5 (bs, 2H).
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
H Shen, KPC Vollhardt - Synlett, 2012 - thieme-connect.com
Direct iodination of anilines by NIS in polar solvents (such as DMSO) affords p-iodinated products with up to> 99% regioselectivity. Switching to less polar solvents (such as benzene) in …
Number of citations: 41 www.thieme-connect.com
Q Liu, YA Zhang, P Xu, Y Jia - The Journal of Organic Chemistry, 2013 - ACS Publications
… Direct annulation of 3-chloro-2-iodoaniline (25) and aldehyde 26 under standard conditions provided the desired product in around 20% yield. (4) After screening a variety of conditions, …
Number of citations: 62 pubs.acs.org
V Guilarte, MP Castroviejo… - The Journal of …, 2011 - ACS Publications
… we could not obtain the corresponding 3-chloro-2-iodoaniline derivative and the starting material … of the Boc group (24) for the synthesis of 3-chloro-2-iodoaniline starting from N-(Boc)-3-…
Number of citations: 52 pubs.acs.org
Z Xu, Q Li, L Zhang, Y Jia - The Journal of Organic Chemistry, 2009 - ACS Publications
… (9) Reduction of the nitro group of 6 with SnCl 2 ·2H 2 O in EtOH gave 3-chloro-2-iodoaniline 4 in 98% yield. (10) Palladium-catalyzed reaction of 4 with (S)-2-N,N-di-tert-butoxycarbonyl-…
Number of citations: 56 pubs.acs.org
H Liu, Y Jia - Natural product reports, 2017 - pubs.rsc.org
… In this new synthesis, they applied the enantioselective addition of chiral imine to construct the stereocenter in the D ring and used 3-chloro-2-iodoaniline instead of 3-nitro-2-iodoaniline …
Number of citations: 118 pubs.rsc.org
K Takamoto, S Ohno, N Hyogo, H Fujioka… - The Journal of …, 2017 - ACS Publications
… Following the general procedure A, 2h (483 mg, 1.66 mmol 42%) was prepared from 3-chloro-2-iodoaniline (1.00 g, 3.95 mmol) trimethylsilylacetylene (0.65 mL, 4.74 mmol) after …
Number of citations: 23 pubs.acs.org
V Guilarte Moreno, M Castroviejo Fernández… - … . 2010. V. 76, n. 9, p …, 2011 - riubu.ubu.es
… could not obtain the corresponding 3-chloro-2-iodoaniline derivative and the starting material … ability of the Boc group24 for the synthesis of 3chloro-2-iodoaniline starting from N-(Boc)-3-…
Number of citations: 2 riubu.ubu.es
JA Mendes, PRR Costa, M Yus… - Beilstein Journal of …, 2021 - beilstein-journals.org
… Removal of the silyl protecting group, followed by oxidation of the resulting terminal alcohol and palladium-catalyzed coupling of the aldehyde with 3-chloro-2-iodoaniline afforded …
Number of citations: 20 www.beilstein-journals.org
MJ Nutt, N Woolf, SG Stewart - Australian journal of chemistry, 2023 - CSIRO Publishing
… F The same group later reported a more detailed synthesis along with a modification where a Pd-catalysed indole synthesis was included using 3-chloro-2-iodoaniline. [ 24 ] …
Number of citations: 1 www.publish.csiro.au
MK Jastrzębski, AA Kaczor, TM Wróbel - Molecules, 2022 - mdpi.com
… By using 3-chloro-2-iodoaniline, it was possible to simplify the indole coupling to give a … The next step was the coupling of the 3-chloro-2-iodoaniline fragment with an aldehyde 177 …
Number of citations: 7 www.mdpi.com

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